molecular formula C18H25NO3 B1382736 Tert-Butyl 3-Hydroxy-3-Phenyl-8-Azabicyclo[3.2.1]Octane-8-Carboxylate CAS No. 1307254-47-2

Tert-Butyl 3-Hydroxy-3-Phenyl-8-Azabicyclo[3.2.1]Octane-8-Carboxylate

Cat. No. B1382736
CAS RN: 1307254-47-2
M. Wt: 303.4 g/mol
InChI Key: JLINYSUXYOSNFM-UHFFFAOYSA-N
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Description

“Tert-Butyl 3-Hydroxy-8-Azabicyclo[3.2.1]Octane-8-Carboxylate” is a chemical compound with the empirical formula C12H21NO3 and a molecular weight of 227.30 . It is a solid substance .


Synthesis Analysis

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H21NO3/c1-12(2,3)16-11(15)13-8-4-5-9(13)7-10(14)6-8/h8-10,14H,4-7H2,1-3H3/t8-,9+,10+ . This indicates the specific arrangement of atoms in the molecule and their connectivity.


Physical And Chemical Properties Analysis

This compound is a solid . It should be stored in a sealed container in a dry environment at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Molecular Structure

  • The compound has been synthesized as a cyclic amino acid ester through intramolecular lactonization reactions. It exhibits a bicyclo[2.2.2]octane structure, comprising a lactone moiety and a piperidine ring. Single crystal X-ray diffraction analysis has been used to determine its crystal structure, revealing a 1:1 ratio of diastereomers in the crystal (Moriguchi, Krishnamurthy, Arai, Matsumoto, Araki, Tsuge, Nishino, 2014).

Structural and Conformational Studies

  • Studies involving derivatives of 8-azabicyclo[3.2.1]octane show that these compounds typically display a preferred chair-envelope conformation. Spectroscopic methods such as IR, NMR, and X-ray diffraction have been employed to understand their structural and conformational characteristics (Diez, Izquierdo, Gálvez, Arias, Fonseca, Sanz-Aparicio, 1991).

Application in Asymmetric Synthesis

  • The compound has been utilized in asymmetric synthesis, especially in creating chiral cyclic amino acid esters without using chiral catalysts or enzymes. This approach is significant for synthesizing enantiomerically pure compounds, which are crucial in pharmaceuticals and biologically active substances (Moriguchi, Krishnamurthy, Arai, Tsuge, 2014).

Reactivity and Chemical Transformations

  • The reactivity of this class of compounds has been explored, including mesylation, elimination, reduction, and ring-opening reactions. These studies provide insights into the versatile chemical properties and potential applications of the compound in synthetic organic chemistry (Baylis, Thomas, 2007).

Potential in Medicinal Chemistry

  • Derivatives of the compound have been synthesized and evaluated for their potential in brain imaging and as metabolites of imaging agents. Such studies indicate the significance of the compound in developing diagnostic tools in neuroscience (Andersen, Wang, Thompson, Neumeyer, 1997).

Conformational Analysis

  • NMR spectroscopy has been used to study conformational differences in related compounds. This is essential in understanding the stereochemistry and potential pharmacological applications of bicyclic oxazepane-type intermediates (Glaser, Tarrant, Bremner, 1997).

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral . It is combustible and can cause acute toxic effects . The safety information pictograms associated with this compound are GHS06 . The hazard statements are H301 , and the precautionary statements are P301 + P310 .

Future Directions

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . This suggests that there may be future research opportunities in this area.

properties

IUPAC Name

tert-butyl 3-hydroxy-3-phenyl-8-azabicyclo[3.2.1]octane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO3/c1-17(2,3)22-16(20)19-14-9-10-15(19)12-18(21,11-14)13-7-5-4-6-8-13/h4-8,14-15,21H,9-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLINYSUXYOSNFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1CC(C2)(C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-Butyl 3-Hydroxy-3-Phenyl-8-Azabicyclo[3.2.1]Octane-8-Carboxylate
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